(1R,2R)-2-(5-Bromo-2-chlorophenyl)cyclopropane-1-carboxylic acid
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Overview
Description
(1R,2R)-2-(5-Bromo-2-chlorophenyl)cyclopropane-1-carboxylic acid is a useful research compound. Its molecular formula is C10H8BrClO2 and its molecular weight is 275.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
- Bromophenol derivatives with a cyclopropyl moiety, including compounds related to the one , have shown effectiveness as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase. These inhibitors are significant in the treatment of diseases such as Alzheimer's, Parkinson's, and dementia (Boztaş et al., 2019).
Development of Practical Processes
- The synthesis of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a vital chiral intermediate for the synthesis of therapeutic compounds like Ticagrelor, utilizes a similar cyclopropane structure. This process highlights the application of cyclopropane derivatives in the development of medical treatments (Guo et al., 2017).
Stereoselectivity in Synthesis
- Research on the stereoselective cyclopropanation of α,β-unsaturated carboxylic acids using chiral auxiliaries demonstrates the importance of cyclopropane derivatives in creating specific configurations for chemical and pharmaceutical purposes (Vallgårda et al., 1994).
Synthesis of Potential Ethylene Inhibitors
- The preparation of diastereoisomers of 1-amino-2-bromocyclopropanecarboxylic acid, a potential inhibitor of ethylene biosynthesis, is another application demonstrating the utility of cyclopropane derivatives in agricultural and biochemical research (Wick et al., 1995).
Conformational Analysis
- Studies on the absolute configurations of chiral cyclopropanes, including those similar to the compound , are crucial for understanding the molecular structures and behaviors that are fundamental in drug design and synthesis (Nishiyama et al., 1974).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(1R,2R)-2-(5-bromo-2-chlorophenyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClO2/c11-5-1-2-9(12)7(3-5)6-4-8(6)10(13)14/h1-3,6,8H,4H2,(H,13,14)/t6-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKAIFMMKOLJPD-POYBYMJQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=C(C=CC(=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=C(C=CC(=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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